molecular formula C16H18ClNO3S B2428540 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide CAS No. 1105235-80-0

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide

Cat. No.: B2428540
CAS No.: 1105235-80-0
M. Wt: 339.83
InChI Key: RMTAOFOBGDWOBN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 3,5-dimethylphenoxyethyl group

Preparation Methods

The synthesis of 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 3,5-dimethylphenoxyethylamine: This intermediate is prepared by reacting 3,5-dimethylphenol with ethylene oxide in the presence of a base.

    Sulfonamide Formation: The 3,5-dimethylphenoxyethylamine is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Biological Research: The compound is used in studies to understand the interactions of sulfonamides with biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide include other sulfonamides such as:

    Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.

    Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

    Sulfacetamide: Used in the treatment of bacterial infections, particularly in ophthalmic preparations.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-12-9-13(2)11-14(10-12)21-8-7-18-22(19,20)16-6-4-3-5-15(16)17/h3-6,9-11,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTAOFOBGDWOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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